Urantide

UT receptor pharmacology receptor binding affinity competitive antagonism

Urantide ([Pen5,DTrp7,Orn8]hU-II(4–11)) is a competitive UT receptor antagonist that behaves as a pure antagonist (pKB 8.3) in rat isolated thoracic aorta—zero intrinsic activity up to 1 µM. Unlike SB-710411 or GSK248451, its clean functional selectivity (no cross-reactivity with noradrenaline or endothelin-1 pathways) ensures unambiguous UT receptor signal dissection. Essential for atherosclerosis models (JAK2/STAT3, Wnt/β-catenin) and ischemia-reperfusion injury studies. Choose Urantide to eliminate partial-agonism artifacts.

Molecular Formula C51H66N10O12S2
Molecular Weight 1075.3 g/mol
Cat. No. B549374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrantide
Synonyms(Pen(5),DTrp(7),Orn(8))hU-II(4-11)
5-Pen-7-Trp-8-Orn-hU-II(4-11)
urantide
urotensin II (4-11), Pen(5)-Trp(7)-Orn(8)-
urotensin II (4-11), penicillaminyl(5)-tryptophyl(7)-ornithyl(8)-
Molecular FormulaC51H66N10O12S2
Molecular Weight1075.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
InChIInChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1
InChIKeyVXLUBANOZQJZFE-QVKHRKAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Urantide for Procurement: Selective Urotensin-II Receptor Antagonist Peptide Overview


Urantide ([Pen5,DTrp7,Orn8]hU-II(4–11); CAS 669089-53-6) is a synthetic cyclic octapeptide derived from human urotensin-II (hU-II) [1]. It acts as a competitive antagonist at the urotensin-II receptor (UT receptor), a G protein-coupled receptor implicated in cardiovascular pathophysiology and certain solid tumors [2]. Characterized by a disulfide bridge between Pen2 and Cys7 and the key D-Trp substitution at position 7, Urantide binds human UT receptors with high affinity (pKi = 8.3) and blocks hU-II-mediated contraction in the rat isolated thoracic aorta .

Urantide Selection Rationale: Why Peptide UT Antagonists Are Not Interchangeable


UT receptor ligands are not functionally interchangeable. The term "UT receptor antagonist" encompasses peptides with markedly divergent intrinsic activities, assay-dependent pharmacological behavior, and species-specific receptor coupling efficiencies [1]. For example, SB-710411 and Urantide both behave as low-efficacy partial agonists rather than pure antagonists in high-efficiency signaling systems, while GSK248451 exhibits negligible intrinsic activity across the same assays [2]. Furthermore, temperature-sensitive residual agonism—Urantide displays substantial calcium-mobilizing activity (α = 0.80) at 37°C that is largely absent at 22°C—can confound experimental interpretation if the specific ligand profile is not matched to assay conditions [3]. Generic substitution based solely on "UT antagonist" classification disregards these quantifiable pharmacological distinctions.

Urantide Quantitative Differentiation Data vs. UT Receptor Peptide Comparators


Urantide vs. [Pen5,Orn8]hU-II(4-11): Superior Binding Affinity and Antagonist Potency

In a direct head-to-head comparison, Urantide exhibited approximately 4- to 8-fold higher binding affinity and antagonist potency compared to its immediate structural precursor [Pen5,Orn8]hU-II(4-11) [1]. In radioligand binding assays using [125I]urotensin II on CHO/K1 cells expressing recombinant human UT receptors, Urantide displaced binding with pKi = 8.3 ± 0.04 (n = 4) versus pKi = 7.7 ± 0.05 (n = 4) for [Pen5,Orn8]hU-II(4-11) [1]. In the rat isolated thoracic aorta functional assay, Urantide competitively antagonized hU-II-induced contractions with pKB = 8.3 ± 0.09 (n = 12) versus pKB = 7.4 ± 0.06 (n = 12) for the comparator [1].

UT receptor pharmacology receptor binding affinity competitive antagonism

Urantide vs. SB-710411 and GSK248451: Intrinsic Activity and Signal Transduction Efficiency

Urantide and SB-710411 are both classified as low-efficacy partial agonists rather than pure antagonists in recombinant systems with high signal transduction coupling efficiency [1]. In recombinant HEK cells, the relative rank order of intrinsic efficacy was U-II > Urantide > SB-710411 >> GSK248451 [1]. Using BacMam-mediated UT receptor upregulation, GSK248451 exhibited Emax values of only 0%, 28%, and 22% relative to Urantide at rat, cat, and monkey UT receptors respectively [2]. Furthermore, GSK248451 displayed 4- to 5-fold lower relative intrinsic activity than Urantide in recombinant HEK cells [2]. In contrast to GSK248451, which functions as a potent antagonist across all native tissues studied, Urantide and SB-710411 require high-efficiency coupling systems (primate > cat arteries) for thorough antagonist characterization and may appear as pure antagonists only in low-efficiency systems like rat aorta [1].

partial agonism intrinsic efficacy receptor reserve

Urantide Assay-Dependent Pharmacology: Pure Antagonist in Rat Aorta vs. Partial Agonist in Calcium Mobilization

Urantide exhibits fundamentally different pharmacological behavior depending on the assay system employed [1]. In the rat isolated thoracic aorta bioassay, Urantide (1 μM) was totally ineffective as an agonist and behaved as a competitive antagonist with pA₂ = 8.24 [1]. In contrast, in a calcium mobilization assay performed on CHO cells stably expressing human UT receptors (CHOhUT), Urantide acted as an agonist with pEC₅₀ = 8.11 and was characterized as a low-efficacy partial agonist [1]. This assay-dependent duality is not observed with the precursor compound [Pen5,Orn8]hU-II(4-11), which produced weak agonist responses (≤25% of hU-II maximum) even in the rat aorta [2].

assay-dependent pharmacology functional selectivity calcium mobilization

Urantide Functional Selectivity: No Cross-Reactivity with Noradrenaline or Endothelin-1 Pathways

Urantide demonstrates functional selectivity for the UT receptor over other vasoactive pathways in rat isolated thoracic aorta [1]. At 1 μM concentration—exceeding the concentration required for UT receptor antagonism—neither Urantide nor its structural analog [Pen5,Orn8]hU-II(4-11) modified noradrenaline-induced contractile effects or endothelin-1-induced contractile effects [1]. Urantide also exhibited no effect on acetylcholine-induced relaxation . This selectivity profile contrasts with SB-710411, a cyclic peptide sharing structural homology with somatostatin, which introduces potential cross-reactivity concerns due to sequence conservation [2].

receptor selectivity off-target activity vascular pharmacology

Urantide vs. UFP-803: Temperature-Dependent Residual Agonism Comparison

In a direct comparative study, Urantide exhibited substantially higher temperature-dependent residual agonist activity than the novel UT ligand UFP-803 ([Pen5,DTrp7,Dab8]U-II(4-11)) [1]. Using a cuvette-based [Ca2+]i assay in CHOhUT cells at 37°C, Urantide mimicked the calcium stimulatory effect of U-II with an intrinsic activity (α) of 0.80, whereas UFP-803 displayed only a small residual agonist activity (α = 0.21) [1]. When the same experiments were repeated at 22°C, Urantide's intrinsic activity dropped dramatically to α = 0.11, while UFP-803 became completely inactive as an agonist [1]. In FLIPR [Ca2+]i assays performed at room temperature, both Urantide and UFP-803 were inactive as agonists but antagonized U-II actions with apparent pKB values in the range of 8.45-9.05 [1].

residual agonism temperature dependence calcium signaling

Urantide Cross-Species UT Receptor Affinity: Human and Rat Receptor Conservation

Urantide demonstrates conserved high affinity across human and rat UT receptors, a property not uniformly shared by all UT peptide ligands [1]. Binding experiments at human UT receptors transfected into CHO/K1 cells yielded pKi = 8.3 ± 0.04 (n = 4), while functional antagonism at rat UT receptors in the isolated thoracic aorta yielded pKB = 8.3 ± 0.09 (n = 12) [1]. This cross-species conservation contrasts with the recombinant coupling efficiency hierarchy (cat > human >> rat) observed for relative intrinsic efficacy of UT ligands, wherein the same ligand may display different agonist/antagonist profiles depending on species receptor context [2].

species selectivity UT receptor cross-species pharmacology

Urantide Recommended Research Applications Based on Quantitative Evidence


Cardiovascular Pharmacology: Ex Vivo Vascular Contractility Studies Requiring Pure UT Antagonism

Urantide is optimally deployed in rat isolated thoracic aorta bioassays where it functions as a pure competitive antagonist (pKB = 8.3) with zero agonist activity up to 1 μM, enabling clean dissection of UT receptor-mediated contractile responses without confounding partial agonism [1]. Its functional selectivity—no effect on noradrenaline or endothelin-1 pathways—further ensures that observed blockade is attributable specifically to UT receptor antagonism [1].

Atherosclerosis Disease Modeling: In Vivo UII/UT System Antagonism Studies

Urantide has been validated in multiple atherosclerosis models for probing UII/UT system contributions to disease pathology. In high-fat diet-induced atherosclerotic rats, Urantide treatment effectively inhibited JAK2/STAT3 signaling pathway activation and reversed phenotypic transformation of vascular smooth muscle cells [2]. In ApoE−/− mice, Urantide (20-40 mg/kg) improved atherosclerosis-related liver and kidney injury via Wnt/β-catenin pathway inhibition [3].

Myocardial Ischemia-Reperfusion Injury: Protective Effect Evaluation

Urantide (30 μg/kg i.v.) significantly decreased histological damage to myocardium and modified ultrastructural damage in cardiac myocytes in rat ischemia-reperfusion models, with effects mediated through PKC and PI3K-Akt signaling pathways [4]. In dose-response studies, Urantide at 10 and 30 μg·kg−1 reduced TUNEL-positive cardiomyocyte apoptosis by 36.6% and 57.2% respectively versus I/R model group [5].

Recombinant Cellular Assays: Calcium Mobilization Studies of Partial Agonism

Urantide's partial agonist behavior in recombinant CHO cells expressing human UT receptors (pEC₅₀ = 8.11 in calcium mobilization assay) makes it a useful reference compound for investigating the molecular determinants of UT receptor partial agonism and signal transduction coupling efficiency [6]. However, researchers should note the pronounced temperature dependence of this effect (α = 0.80 at 37°C vs. α = 0.11 at 22°C) when designing experiments [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urantide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.